molecular formula C27H49N3O6 B557098 Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 110637-52-0

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No. B557098
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-MERQFXBCSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Organic Synthesis Applications

  • Acylation of Histidine Derivatives : The compound has been utilized in the acylation of histidine to produce Nα,Nim-di-tert-alkoxycarbonyl derivatives. This process is crucial in the synthesis of protected amino acids for peptide synthesis, highlighting its role in enhancing the efficiency of peptide bond formation processes (Pozdnev, 1980).

  • Crystal Structure Studies : Research on dicyclohexylaminium N-(tert-butoxycarbon­yl)-l-threoninate revealed intricate details about its monoclinic structure, emphasizing the importance of this compound in studying hydrogen bonding and ion chain formations in crystalline structures (Bryndal & Lis, 2007).

  • Synthesis of Biphenylisopropyloxycarbonyl-blocked Amino Acids : The synthesis of protected amino acids as their cyclohexylamine or dicyclohexylamine salts showcases the compound's role in creating blocks for peptide synthesis and potentially for drug discovery (Feinberg & Merrifield, 1972).

  • Formation of Dialkylcyclopropylamines : In organic synthesis, the compound aids in the transformation of dibenzylformamide into mono- and disubstituted dialkylcyclopropylamines, demonstrating its utility in the creation of complex organic structures with potential pharmacological applications (de Meijere et al., 2002).

Pharmaceutical Chemistry Applications

  • Synthesis of Non-proteinogenic Amino Acids : The compound has been employed in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, demonstrating its importance in the development of novel bioactive molecules (Adamczyk & Reddy, 2001).

  • Amination of Amino Acids and Derivatives : The efficient NH-Boc transfer using N-Boc-O-tosyl hydroxylamine for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids further underscores its utility in modifying amino acids for therapeutic purposes (Baburaj & Thambidurai, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled or used .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584949
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

CAS RN

110637-52-0
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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